VCP-Eribulin

Description

BenchChem offers high-quality VCP-Eribulin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VCP-Eribulin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C59H86N6O16 |

|---|---|

Molecular Weight |

1135.3 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate |

InChI |

InChI=1S/C59H86N6O16/c1-29(2)48(60)56(69)65-41(8-7-19-62-57(61)70)55(68)64-34-11-9-33(10-12-34)28-73-58(71)63-27-36(67)24-46-49(72-6)40-23-35(66)22-38-14-16-43-50(76-38)54-53-52(78-43)51-47(79-53)26-59(80-51,81-54)18-17-39-21-31(4)42(74-39)15-13-37-20-30(3)32(5)44(75-37)25-45(40)77-46/h9-12,29-30,36-54,67H,4-5,7-8,13-28,60H2,1-3,6H3,(H,63,71)(H,64,68)(H,65,69)(H3,61,62,70)/t30-,36+,37+,38-,39+,40+,41+,42+,43+,44-,45+,46-,47-,48+,49-,50+,51+,52+,53-,54+,59+/m1/s1 |

InChI Key |

XCLFUZYIXJRPRL-BGSXXLFGSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the VCP-Eribulin Linker-Payload for Antibody-Drug Conjugates

Executive Summary

This technical guide provides a comprehensive overview of the VCP-Eribulin linker-payload system, a critical component in the development of next-generation antibody-drug conjugates (ADCs). We will delve into the chemical intricacies, mechanism of action, and the scientific rationale behind the synergistic combination of the potent microtubule inhibitor, Eribulin, with a cathepsin B-cleavable Val-Cit-PABC (VCP) linker. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols for synthesis, characterization, and in vitro evaluation of VCP-Eribulin ADCs. Furthermore, we will explore preclinical and clinical insights that underscore the potential of this innovative linker-payload system in advancing targeted cancer therapy.

Introduction: The Rationale for VCP-Eribulin in ADC Design

The landscape of cancer treatment is continually evolving, with a significant shift towards targeted therapies that maximize efficacy while minimizing systemic toxicity. Antibody-drug conjugates represent a paradigm of this approach, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The success of an ADC is critically dependent on the thoughtful design of its linker and payload components.

Eribulin: A Unique Microtubule-Targeting Agent

Eribulin, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule dynamics inhibitor.[1] Its mechanism of action is distinct from other tubulin inhibitors like taxanes and vinca alkaloids. Eribulin primarily inhibits microtubule growth, leading to the sequestration of tubulin into non-functional aggregates.[1] This disruption of microtubule dynamics results in a G2/M phase cell cycle arrest and ultimately induces apoptosis in rapidly dividing cancer cells.[1] Beyond its antimitotic activity, eribulin has been shown to induce vascular remodeling within the tumor microenvironment, potentially increasing the delivery of therapeutic agents.[1] These unique properties make Eribulin a highly attractive payload for ADCs.

The Val-Cit-PABC (VCP) Linker: A Cathepsin-Cleavable System

The linker component of an ADC is crucial for ensuring that the cytotoxic payload remains securely attached to the antibody in systemic circulation and is efficiently released at the tumor site. The Val-Cit-PABC (VCP) linker is a state-of-the-art, enzyme-cleavable system designed for intracellular drug release. It consists of a valine-citrulline (Val-Cit) dipeptide that is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. The p-aminobenzylcarbamate (PABC) unit acts as a self-immolative spacer, which, upon cleavage of the Val-Cit bond, spontaneously releases the unmodified payload.

Synergistic Advantages of the VCP-Eribulin Combination

Chemical Structure and Physicochemical Properties

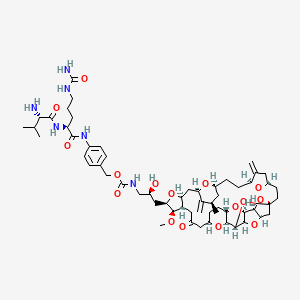

Detailed Chemical Structure of VCP-Eribulin

The VCP-Eribulin linker-payload consists of three key components: the Val-Cit dipeptide, the PABC self-immolative spacer, and the Eribulin payload. The structure is designed to be attached to a monoclonal antibody, often via a maleimide group that reacts with reduced cysteine residues on the antibody. A polyethylene glycol (PEG) spacer is frequently incorporated to improve solubility and pharmacokinetic properties.[4][5]

Figure 1: Chemical Structure of a Maleimide-(PEG)2-VCP-Eribulin Linker-Payload (A representative structure is shown below. The exact structure may vary based on the specific PEG linker used.)

Caption: Schematic of the Maleimide-(PEG)2-VCP-Eribulin linker-payload.

Physicochemical Properties of the Linker-Payload

| Property | Value | Reference |

| Molecular Formula | C59H86N6O16 | [6] |

| Molecular Weight | 1135.34 g/mol | [6] |

| Solubility | Soluble in organic solvents such as DMF and DMSO. | [7] |

| Stability | Eribulin mesylate is stable in solution for at least 28 days at room temperature and under refrigeration. | [8] |

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The efficacy of a VCP-Eribulin ADC is predicated on a multi-step process that ensures targeted delivery and selective release of the cytotoxic payload.

-

Systemic Circulation and Tumor Targeting: The ADC circulates in the bloodstream, with the stable VCP linker preventing premature release of Eribulin. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis.

-

Lysosomal Trafficking and Enzymatic Cleavage: The internalized complex is trafficked to the lysosome, an acidic organelle rich in proteases. Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the VCP linker.

-

Self-Immolation and Payload Release: Cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction in the PABC spacer, leading to the release of the unmodified, fully active Eribulin payload into the cytoplasm of the cancer cell.

-

Microtubule Disruption and Apoptosis: The released Eribulin binds to tubulin, inhibiting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1]

Caption: Mechanism of action of a VCP-Eribulin ADC.

Synthesis and Characterization of VCP-Eribulin ADCs

The generation of a VCP-Eribulin ADC involves a two-step process: the synthesis of the linker-payload and its subsequent conjugation to a monoclonal antibody.

Synthesis of the VCP-Eribulin Linker-Payload

A detailed protocol for the synthesis of a maleimide-(PEG)2-Val-Cit-pAB-Eribulin is described in patent WO2017151979A1.[4] The general steps involve:

-

Dissolving Eribulin in a suitable organic solvent such as N,N-dimethylformamide (DMF).

-

Adding a base, such as N,N-diisopropylethylamine (Hunig's Base), to the Eribulin solution.

-

Adding the pre-formed Fmoc-Val-Cit-para-aminobenzyl-p-nitrophenol (Fmoc-VCP-PNP) linker to the reaction mixture.

-

Allowing the reaction to proceed to completion to form the Fmoc-protected linker-payload conjugate.

-

Removing the Fmoc protecting group.

-

Reacting the deprotected linker-payload with a maleimide-PEG linker to yield the final maleimide-(PEG)2-VCP-Eribulin construct.

Conjugation to Monoclonal Antibodies

The conjugation process typically involves the partial reduction of the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with the maleimide group of the linker-payload.

Protocol: Antibody Conjugation [4][9]

-

Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., PBS).

-

Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), to the antibody solution. The molar ratio of the reducing agent to the antibody needs to be optimized to achieve the desired number of free thiols.

-

Incubate the reaction mixture to allow for the reduction of the disulfide bonds.

-

Remove the excess reducing agent using a desalting column or ultrafiltration.

-

-

Conjugation Reaction:

-

Dissolve the maleimide-(PEG)2-VCP-Eribulin linker-payload in a co-solvent like DMSO.

-

Add the linker-payload solution to the reduced antibody solution. The molar ratio of the linker-payload to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture to allow for the conjugation reaction to proceed.

-

-

Purification:

-

Purify the resulting ADC from unconjugated linker-payload and other small molecules using size exclusion chromatography (SEC) or ultrafiltration.

-

Characterization of the Resulting ADC

Thorough characterization of the ADC is essential to ensure its quality, consistency, and efficacy.

The DAR is a critical quality attribute of an ADC. It can be determined using the following methods:

-

Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the number of conjugated drug molecules.[10]

-

UV/VIS Spectroscopy: The DAR can be calculated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the payload.[9]

| DAR Species | Expected Distribution (%) |

| 0 | < 10 |

| 2 | Major Peak |

| 4 | Major Peak |

| 6 | Minor Peak |

| 8 | Minor Peak |

| Table based on typical HIC profiles for cysteine-conjugated ADCs.[9] |

Protocol: Size Exclusion Chromatography (SEC) [9]

-

Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

-

Inject the purified ADC sample onto the column.

-

Monitor the elution profile at 280 nm.

-

The major peak should correspond to the monomeric ADC, with minimal high molecular weight species (aggregates) or low molecular weight fragments. A purity of >90% is typically desired.[9]

Protocol: SDS-PAGE Analysis [4]

-

Run samples of the unconjugated antibody, reduced antibody, and the final ADC on a non-reducing SDS-PAGE gel.

-

Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

-

The ADC should show a shift in molecular weight compared to the unconjugated antibody, corresponding to the addition of the linker-payload.

In Vitro Efficacy and Stability Assessment

In Vitro Cytotoxicity Assays

The potency of the VCP-Eribulin ADC is assessed by determining its ability to kill cancer cells in vitro.

Protocol: MTT Cytotoxicity Assay [11][12][13]

-

Cell Seeding:

-

Seed HER2-positive (e.g., BT-474) and HER2-negative (e.g., MCF-7) cells in 96-well plates at an optimized density and allow them to attach overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the VCP-Eribulin ADC, a non-targeting control ADC, and free Eribulin.

-

Add the different concentrations of the test articles to the cells and incubate for a period that allows for cell division (e.g., 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., SDS-HCl).

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

| Cell Line | Target Expression | Compound | Representative IC50 (nM) |

| BT-474 | HER2-positive | VCP-Eribulin ADC | Low nanomolar |

| MCF-7 | HER2-negative | VCP-Eribulin ADC | High nanomolar / No effect |

| BT-474 / MCF-7 | - | Free Eribulin | Low nanomolar |

| Table of expected outcomes based on published data for similar ADCs.[12] |

In Vitro Stability Studies

Protocol: Plasma/Lysosomal Stability Assay [14]

-

Incubation:

-

Incubate the VCP-Eribulin ADC in human plasma or a lysosomal fraction at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

-

-

Sample Preparation:

-

At each time point, precipitate the proteins from the samples.

-

-

LC-MS Analysis:

-

Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC, released payload, and any metabolites.

-

-

Data Analysis:

-

Plot the percentage of intact ADC remaining over time to determine the stability of the conjugate.

-

| Matrix | Time (days) | % Intact ADC Remaining |

| Human Plasma | 7 | > 95% |

| Lysosomal Fraction | 3 | < 30% |

| Table of expected stability outcomes.[14] |

Preclinical and Clinical Insights

The VCP-Eribulin linker-payload system has been incorporated into several promising ADC candidates, most notably MORAb-202 and BB-1701.

Overview of Preclinical Studies

Key Findings from Clinical Trials

Pharmacokinetics of VCP-Eribulin ADCs

The pharmacokinetic (PK) profile of an ADC is complex, reflecting the properties of both the large molecule antibody and the small molecule payload.[18][19] VCP-Eribulin ADCs are administered intravenously.[18] The antibody component provides a long circulation half-life.[18] The PK of the ADC is typically characterized by measuring the concentrations of the total antibody, the conjugated antibody (ADC), and the free Eribulin payload in plasma and tumor tissue over time.[19]

Conclusion and Future Perspectives

The VCP-Eribulin linker-payload system represents a significant advancement in the field of antibody-drug conjugates. The unique mechanism of action of Eribulin, combined with the stability and specific cleavability of the VCP linker, has resulted in ADCs with potent antitumor activity, a significant bystander effect, and a manageable safety profile in preclinical and early clinical studies. The continued development of VCP-Eribulin ADCs holds great promise for the treatment of a variety of solid tumors, including those with low target antigen expression and those that are resistant to other therapies. Future research may focus on further optimizing the linker chemistry, exploring novel conjugation strategies, and identifying new predictive biomarkers to guide patient selection and maximize the clinical benefit of this innovative therapeutic platform.

References

- Albone, E. F., et al. (2017). Eribulin-based antibody-drug conjugates and methods of use.

-

Ooe, M., et al. (2021). Antibody‐Drug‐Conjugate MORAb‐202 exhibits long‐lasting antitumor efficacies against TNBC PDx Models. Cancer Science, 112(8). [Link]

-

J-GLOBAL. (n.d.). Preclinical and early clinical development of MORAb-202, a Folate Receptor Alpha-Targeted Antibody-Drug Conjugate, which utilizes Halaven as payload at first time. Retrieved from [Link]

-

Wang, Y., et al. (2024). Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. Antibody Therapeutics, 7(3), 221-232. [Link]

-

ChemSrc. (2025). VCP-Eribulin. Retrieved from [Link]

-

Takahashi, S., et al. (2021). First-in-Human Phase 1 Study of MORAb-202, an Antibody-Drug Conjugate Comprising Farletuzumab Linked to Eribulin Mesylate, in Patients with Folate Receptor-α-Positive Advanced Solid Tumors. Clinical Cancer Research, 27(14), 3905-3915. [Link]

-

Li, Y., et al. (2025). Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. Frontiers in Pharmacology. [Link]

-

Eisai. (2021). Eisai and Bristol Myers Squibb Enter into Global Strategic Collaboration for Eisai's MORAb-202 Antibody Drug Conjugate. Retrieved from [Link]

-

Bagegni, N. A., et al. (2020). Synergistic effect of eribulin and CDK inhibition for the treatment of triple negative breast cancer. Oncotarget, 11(13), 1149–1162. [Link]

-

Aubert, N., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(10), 289. [Link]

-

Cocco, S., et al. (2021). Eribulin in Triple Negative Metastatic Breast Cancer: Critic Interpretation of Current Evidence and Projection for Future Scenarios. Journal of Clinical Medicine, 10(11), 2469. [Link]

-

Hassan, R., et al. (2007). Preclinical evaluation of MORAb-009, a chimeric antibody targeting tumor-associated mesothelin. Cancer Immunity, 7, 20. [Link]

-

Kretzschmar, G., et al. (2019). Physico-chemical Stability of Eribulin Mesylate Containing Concentrate and Ready-To-Administer Solutions. Drug Research, 69(10), 568-574. [Link]

-

Das, A., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2337, 161-170. [Link]

-

Sterling Pharma Solutions. (2025). Stability of ADCs in sub-cellular fractions. Retrieved from [Link]

-

Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]

-

Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]

-

Paschalis, A., et al. (2019). In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2 negative cell line) and (b) BT-474 (HER2 positive cell line). (c) HER2-affinity by ELISA analysis. (d) Values of K d (nM) on HER2 antigen and IC 50 on MCF-7 and BT-474 cell lines. NE = not evaluable. ResearchGate. [Link]

-

Oved, C., et al. (2019). A guide for potency assay development of cell-based product candidates. Biologicals, 61, 64-70. [Link]

-

Pegram, M., & O'Shaughnessy, J. (2017). Dual MOA for Eribulin in Breast Cancer. OncLive. [Link]

-

Creative Biolabs. (n.d.). ADC Case Study. Technology Networks. [Link]

-

Wang, Y., et al. (2024). Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. Antibody Therapeutics. [Link]

-

Das, A., et al. (2025). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. ResearchGate. [Link]

Sources

- 1. onclive.com [onclive.com]

- 2. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media-us.eisai.com [media-us.eisai.com]

- 4. WO2017151979A1 - Eribulin-based antibody-drug conjugates and methods of use - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. VCP-Eribulin | CAS#:2130869-17-7 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Physico-chemical stability of eribulin mesylate containing concentrate and ready-to-administer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 15. researchgate.net [researchgate.net]

- 16. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity [pubmed.ncbi.nlm.nih.gov]

- 17. First-in-Human Phase 1 Study of MORAb-202, an Antibody-Drug Conjugate Comprising Farletuzumab Linked to Eribulin Mesylate, in Patients with Folate Receptor-α-Positive Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

The Multifaceted Mechanism of Action of Eribulin-Based Antibody-Drug Conjugates: A Technical Guide

Introduction: A New Wave in Targeted Cancer Therapy

The advent of antibody-drug conjugates (ADCs) has marked a significant leap forward in the precision of cancer therapy. By chemically linking a highly potent cytotoxic agent to a monoclonal antibody that targets a tumor-associated antigen, ADCs are designed to deliver their lethal payload directly to cancer cells, thereby minimizing systemic toxicity.[1] Eribulin, a synthetic analog of the marine natural product halichondrin B, has emerged as a compelling payload for ADCs due to its unique and multifaceted mechanism of action that extends beyond simple cytotoxicity.[2][3] This technical guide provides an in-depth exploration of the core mechanisms of action of eribulin-based ADCs, offering insights for researchers, scientists, and drug development professionals in the field of oncology.

Eribulin: More Than a Microtubule Inhibitor

Eribulin's primary mechanism of action is the inhibition of microtubule dynamics.[4] Unlike other tubulin-targeting agents like taxanes and vinca alkaloids, which affect both the shortening and growing phases of microtubules, eribulin uniquely binds to the plus ends of microtubules, suppressing their growth without significantly affecting the shortening phase.[5] This leads to a G2/M cell-cycle block and ultimately induces apoptosis in rapidly dividing cancer cells.[4][6]

However, the therapeutic efficacy of eribulin is not solely dependent on its antimitotic activity. Preclinical and clinical studies have revealed a broader spectrum of effects, including the remodeling of the tumor microenvironment and the modulation of the immune system.[5][7] These non-mitotic properties are crucial to understanding the full potential of eribulin as an ADC payload.

The Architecture of Eribulin-Based ADCs: A Symphony of Components

The efficacy of an eribulin-based ADC is a result of the synergistic interplay of its three core components: the monoclonal antibody, the linker, and the eribulin payload.

-

The Monoclonal Antibody: This component provides the specificity of the ADC, targeting a tumor-associated antigen that is highly expressed on the surface of cancer cells. The choice of the target antigen is critical for ensuring selective delivery of the eribulin payload.

-

The Linker: The linker connects the eribulin payload to the antibody. The stability of the linker in the systemic circulation and its ability to be cleaved within the target cancer cell are paramount for the ADC's therapeutic window.[8][9] Eribulin-based ADCs often utilize cleavable linkers, such as those sensitive to lysosomal proteases, to ensure the release of the payload only after internalization into the cancer cell.[3]

-

The Eribulin Payload: As discussed, eribulin's unique mechanism of action provides the cytotoxic punch of the ADC. Its potency allows for a high drug-to-antibody ratio (DAR) without compromising the ADC's stability and pharmacokinetic properties.[3]

The Triad of Action: Unraveling the Core Mechanisms of Eribulin-Based ADCs

The antitumor activity of eribulin-based ADCs is a culmination of three interconnected mechanisms: direct cytotoxicity, the bystander effect, and immunomodulation.

Direct Cytotoxicity: The Targeted Kill

The fundamental mechanism of action of any ADC is the targeted delivery of a cytotoxic agent to cancer cells. In the case of eribulin-based ADCs, this process can be broken down into the following steps:

-

Binding: The ADC circulates in the bloodstream and binds to its specific target antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

-

Payload Release: Once inside the cell, the ADC is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes cleave the linker, releasing the eribulin payload into the cytoplasm.

-

Microtubule Disruption and Apoptosis: The released eribulin then binds to the microtubules, disrupting their dynamics and leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro cytotoxicity of an eribulin-based ADC.[6][10]

Materials:

-

Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

-

Complete cell culture medium

-

96-well microplates

-

Eribulin-based ADC and control antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed both Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[10] Incubate overnight at 37°C and 5% CO₂.

-

ADC Treatment: Prepare serial dilutions of the eribulin-based ADC and a control antibody in complete medium. Add 100 µL of the diluted ADC or control to the respective wells. Include wells with medium only as a blank control.

-

Incubation: Incubate the plates for a period that allows for the ADC to exert its effect (e.g., 72-96 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the ADC concentration.

The Bystander Effect: Killing the Neighbors

A crucial aspect of the efficacy of certain ADCs is the "bystander effect," where the cytotoxic payload, upon release from the target cell, can diffuse into and kill neighboring antigen-negative tumor cells.[10][12] This is particularly important in heterogeneous tumors where not all cancer cells express the target antigen. Eribulin's physicochemical properties contribute to a potent bystander effect.[13][14]

Mechanism of the Bystander Effect:

-

Payload Release: After the eribulin-based ADC is internalized and processed by an antigen-positive cell, the released eribulin payload can be sufficiently membrane-permeable to diffuse out of the cell.

-

Diffusion to Neighboring Cells: The extracellular eribulin can then be taken up by adjacent antigen-negative cancer cells.

-

Induction of Apoptosis: Once inside the neighboring cells, eribulin exerts its microtubule-disrupting effects, leading to their apoptosis.

Experimental Protocol: In Vitro Bystander Effect Assay (Co-culture Method)

This protocol describes a co-culture assay to evaluate the bystander effect of an eribulin-based ADC.[10][15]

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

96-well microplates

-

Eribulin-based ADC

-

Fluorescence microplate reader or imaging system

Procedure:

-

Cell Seeding: Co-culture Ag+ and GFP-expressing Ag- cells in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1) at a total density of 10,000 cells/well.[6] Include control wells with only Ag- cells.

-

ADC Treatment: Treat the co-cultures and the Ag- only controls with serial dilutions of the eribulin-based ADC.

-

Incubation: Incubate the plates for 72-96 hours.

-

Fluorescence Measurement: Measure the GFP fluorescence in each well using a microplate reader or an imaging system.

-

Data Analysis: Normalize the fluorescence intensity of the treated wells to that of the untreated co-culture wells. A significant reduction in the viability of the GFP-expressing Ag- cells in the co-culture compared to the Ag- only control indicates a bystander effect.

Immunomodulation: Awakening the Immune System

Beyond direct cell killing, eribulin and eribulin-based ADCs have been shown to modulate the tumor microenvironment and stimulate an antitumor immune response.[5][16] This immunomodulatory activity adds another layer to their mechanism of action and opens up possibilities for combination therapies with immunotherapies.

Key Immunomodulatory Effects:

-

Immunogenic Cell Death (ICD): Eribulin can induce a form of apoptosis known as immunogenic cell death.[2][3][17] During ICD, dying cancer cells release damage-associated molecular patterns (DAMPs), such as calreticulin (CRT) exposure on the cell surface, and the release of ATP and high-mobility group box 1 (HMGB1).[2][18] These DAMPs act as "eat me" signals and danger signals, respectively, attracting and activating dendritic cells (DCs), which are key antigen-presenting cells.

-

Tumor Microenvironment Remodeling: Eribulin has been shown to remodel the tumor vasculature, leading to increased tumor perfusion and reduced hypoxia.[7] This can enhance the delivery of other therapeutic agents and facilitate the infiltration of immune cells into the tumor.

-

Modulation of Immune Cells: Eribulin can directly impact immune cell populations within the tumor microenvironment. Studies have shown that eribulin can increase the number of CD8+ cytotoxic T lymphocytes and natural killer (NK) cells while reducing the population of immunosuppressive regulatory T cells (Tregs).[16][19]

-

Upregulation of HLA Class I: Eribulin has been found to increase the expression of Human Leukocyte Antigen (HLA) class I molecules on the surface of cancer cells.[20] This enhances the presentation of tumor antigens to cytotoxic T lymphocytes, making the cancer cells more susceptible to immune-mediated killing.[19]

Experimental Protocol: In Vitro Assessment of Immunogenic Cell Death

This protocol outlines key in vitro assays to assess the induction of ICD by an eribulin-based ADC.[2][18]

Materials:

-

Cancer cell line of interest

-

Eribulin-based ADC

-

Flow cytometer

-

Antibodies for calreticulin (CRT)

-

ATP measurement kit

-

HMGB1 ELISA kit

Procedure:

-

Cell Treatment: Treat cancer cells with the eribulin-based ADC at a concentration known to induce apoptosis (e.g., 10x IC50).[2]

-

Calreticulin Exposure:

-

At various time points post-treatment, stain the cells with a fluorescently labeled anti-CRT antibody.

-

Analyze the cells by flow cytometry to quantify the percentage of cells with surface-exposed CRT.

-

-

ATP Release:

-

Collect the cell culture supernatant at different time points.

-

Measure the concentration of ATP in the supernatant using a commercially available ATP assay kit.

-

-

HMGB1 Release:

-

Collect the cell culture supernatant at later time points (e.g., 24-48 hours).

-

Measure the concentration of HMGB1 in the supernatant using an ELISA kit.

-

Visualizing the Mechanisms: Workflows and Pathways

To better illustrate the complex processes involved in the mechanism of action of eribulin-based ADCs, the following diagrams have been generated using Graphviz.

Caption: Overview of the tripartite mechanism of action of eribulin-based ADCs.

Caption: Simplified signaling pathway of eribulin-induced immunogenic cell death.

Quantitative Insights: Efficacy of Eribulin and Eribulin-Based ADCs

The following tables summarize key quantitative data from preclinical and clinical studies, providing a snapshot of the efficacy of eribulin and eribulin-based ADCs.

Table 1: Preclinical Efficacy of a HER2-Targeting Eribulin ADC (BB-1701) [3][14][21]

| Cell Line | HER2 Expression | IC50 (ng/mL) |

| NCI-N87 | High | 1.5 |

| SK-BR-3 | High | 2.1 |

| BT-474 | High | 3.5 |

| JIMT-1 | Low | 8.7 |

| MDA-MB-468 | Negative | >1000 |

Table 2: Clinical Efficacy of Eribulin in Metastatic Breast Cancer

| Study | Patient Population | Treatment Arm | Median Overall Survival (OS) |

| EMBRACE | Heavily pretreated mBC | Eribulin | 13.1 months |

| Treatment of Physician's Choice | 10.6 months | ||

| Study 301 (TNBC subgroup) | Triple-Negative mBC | Eribulin | 14.4 months |

| Capecitabine | 9.4 months |

Conclusion and Future Directions

Eribulin-based ADCs represent a promising class of targeted therapies with a complex and potent mechanism of action that extends beyond direct cytotoxicity. The unique ability of eribulin to not only kill cancer cells directly but also to induce a bystander effect and modulate the tumor microenvironment to foster an antitumor immune response provides a strong rationale for their continued development.

Future research should focus on further elucidating the intricate details of eribulin's immunomodulatory effects and exploring rational combination strategies with immune checkpoint inhibitors and other targeted therapies. A deeper understanding of the interplay between the direct cytotoxic, bystander, and immunomodulatory mechanisms will be crucial for optimizing the design and clinical application of the next generation of eribulin-based ADCs, ultimately leading to improved outcomes for cancer patients.

References

-

Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Creative Biolabs. Retrieved from [Link]

- Singh, S. K., & Iyer, S. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2333, 139-150.

- Galluzzi, L., Vitale, I., Aaronson, S. A., Abrams, J. M., Adam, D., Agostinis, P., ... & Kroemer, G. (2020). Consensus guidelines for the definition, detection and interpretation of immunogenic cell death. Journal for ImmunoTherapy of Cancer, 8(1), e000324.

-

Crown Bioscience. (2025). The next generation of antibody-drug conjugates: pan-cancer ADCs. Crown Bioscience. Retrieved from [Link]

-

Creative Biolabs. (n.d.). ADC In Vivo Efficacy Evaluation Services. Creative Biolabs. Retrieved from [Link]

-

Agilent. (n.d.). In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Agilent. Retrieved from [Link]

- Gochnour, D., Chow, A., Gudgeon, C., Puig, M., & Chen, X. (2025). Eribulin Induction of Immunogenic Cell Death (ICD): Comparison With Other Cytotoxic Agents and Temporal Relationship of ICD Biomarkers. Anticancer Research, 45(1), 1-11.

-

IQ Proteomics. (n.d.). Eribulin Induction of Immunogenic Cell Death (ICD):Comparison With Other Cytotoxic Agents and Temporal Relationship of ICD Biomarkers. IQ Proteomics. Retrieved from [Link]

- Singh, S. K., & Iyer, S. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2333, 139-150.

- Wang, Y., Xia, B., Cao, L., Yang, J., Feng, C., Jiang, F., ... & Cheng, C. (2024). Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. Antibody Therapeutics, 7(3), 221-232.

- Kepp, O., Senovilla, L., Vitale, I., Vacchelli, E., Adjemian, S., Agostinis, P., ... & Kroemer, G. (2014).

- Lanieri, L., Boule, S., Dong, L., Drake, T., Laleau, R., Lee, J., ... & Gregory, R. (2018). Abstract 753: Development of an in vivo model system to assess the interplay between the various drivers of antibody-drug conjugate (ADC) activity. Cancer Research, 78(13 Supplement), 753-753.

- Wang, Y., Xia, B., Cao, L., Yang, J., Feng, C., Jiang, F., ... & Cheng, C. (2023). Abstract 1887: Preclinical development of BB-1701, a HER2-tageting eribulin-containing ADC with potent bystander effect and ICD activity. Cancer Research, 83(7_Supplement), 1887-1887.

- Humeau, J., Lévesque, S., & Kroemer, G. (2019). Gold Standard Assessment of Immunogenic Cell Death in Oncological Mouse Models. Methods in Molecular Biology, 1884, 297-315.

- Wang, Y., Xia, B., Cao, L., Yang, J., Feng, C., Jiang, F., ... & Cheng, C. (2024). Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. Antibody Therapeutics, 7(3), 221-232.

- Funahashi, Y., Okamoto, K., Adachi, Y., Semba, T., & Uesugi, M. (2014). Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models. Cancer Science, 105(10), 1334-1342.

-

SOTIO. (n.d.). Consensus guidelines for the detection of immunogenic cell death. SOTIO. Retrieved from [Link]

- Humeau, J., Lévesque, S., & Kroemer, G. (2019). Gold Standard Assessment of Immunogenic Cell Death in Oncological Mouse Models: Methods and Protocols. Methods in Molecular Biology, 1884, 297-315.

- Wang, Z., & Li, J. (2024). Reprogramming the tumor microenvironment: synergistic mechanisms of antibody–drug conjugates and immune checkpoint inhibitors.

-

ICE Bioscience. (n.d.). In Vitro Bystander Effect Assays. ICE Bioscience. Retrieved from [Link]

-

CancerNetwork. (2025). Real-world Treatment Patterns and Clinical Outcomes in Patients Treated With Eribulin After Prior Immunotherapy (IO) or Antibody-Drug Conjugate (ADC) for Metastatic Breast Cancer. CancerNetwork. Retrieved from [Link]

- Domenici, G., Trindade, G., Brito, C., & Estrada, M. F. (2022). Assessing Novel Antibody‐Based Therapies in Reconstructive 3D Cell Models of the Tumor Microenvironment.

- Imamura, M., Shinkai, M., Taketomi, A., & Toi, M. (2021). Eribulin Promotes Antitumor Immune Responses in Patients with Locally Advanced or Metastatic Breast Cancer. Anticancer Research, 41(3), 1339-1347.

- Gavilá, J., de la Haba-Rodríguez, J., Llombart-Cussac, A., Bermejo, B., Alba, E., & Muñoz, M. (2020). Real-world efficacy and safety of eribulin in advanced and pretreated HER2-negative breast cancer in a Spanish comprehensive cancer center. Therapeutic Advances in Medical Oncology, 12, 1758835920902698.

-

ASPIC. (2024). Assessing Novel Antibody-Based Therapies in Reconstructive 3D Cell Models of the Tumor Microenvironment. ASPIC. Retrieved from [Link]

- Goldenberg, D. M., & Sharkey, R. M. (2023). Trop2-Based Antibody–Drug Conjugates: Emerging Strategy and Progress in Triple-Negative Breast Cancer Therapy. Cancers, 15(13), 3354.

- Wang, Y., Xia, B., Cao, L., Yang, J., Feng, C., Jiang, F., ... & Cheng, C. (2024). Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. Antibody Therapeutics, 7(3), 221-232.

- Lim, J. S. J., & Tan, V. K. M. (2024). Eribulin in breast cancer: Current insights and therapeutic perspectives. World Journal of Clinical Oncology, 15(6), 661.

- Tomita, Y., Tsubokawa, N., Noguchi, A., Kuranaga, Y., Ito, M., Ishida, T., ... & Ohsako, T. (2023). Eribulin is an immune potentiator in breast cancer that upregulates human leukocyte antigen class I expression via the induction of NOD-like receptor family CARD domain-containing 5. Cancer Science, 114(11), 4511-4520.

- Li, J., Yuan, P., Zhang, J., Wang, J., & Wang, Z. (2024). Efficacy and safety of eribulin mesylate in patients with locally advanced or metastatic breast cancer previously treated with anthracycline/taxanes. Cancer Medicine, 13(10), e7265.

- Tomita, Y., Tsubokawa, N., Noguchi, A., Kuranaga, Y., Ito, M., Ishida, T., ... & Ohsako, T. (2023). Eribulin is an immune potentiator in breast cancer that upregulates human leukocyte antigen class I expression via the induction of NOD-like receptor family CARD domain-containing 5. Cancer Science, 114(11), 4511-4520.

- Wang, Y., Xia, B., Cao, L., Yang, J., Feng, C., Jiang, F., ... & Cheng, C. (2024). Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. Antibody Therapeutics, 7(3), 221-232.

-

MDPI. (2024). CD25-Targeted Aptamer–Drug Conjugate for the Treatment of CD25-Expressing Hematological Malignancies. MDPI. Retrieved from [Link]

-

bioRxiv. (2023). Kinetics and efficacy of antibody drug conjugates in 3D tumour models. bioRxiv. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Antibody-Drug Conjugates in Breast Cancer: A Comprehensive Review of How to Selectively Deliver Payloads. Taylor & Francis Online. Retrieved from [Link]

-

Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. Retrieved from [Link]

Sources

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Eribulin Induction of Immunogenic Cell Death (ICD): Comparison With Other Cytotoxic Agents and Temporal Relationship of ICD Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In Vitro Bystander Effect Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Eribulin Promotes Antitumor Immune Responses in Patients with Locally Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Eribulin Induction of Immunogenic Cell Death (ICD):Comparison With Other Cytotoxic Agents and Temporal Relationship of ICD Biomarkers – IQ Proteomics [iqproteomics.com]

- 16. Consensus guidelines for the detection of immunogenic cell death. | Sotio [sotio.com]

- 17. Eribulin is an immune potentiator in breast cancer that upregulates human leukocyte antigen class I expression via the induction of NOD‐like receptor family CARD domain‐containing 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Eribulin is an immune potentiator in breast cancer that upregulates human leukocyte antigen class I expression via the induction of NOD-like receptor family CARD domain-containing 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PRIME PubMed | Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity [unboundmedicine.com]

- 20. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficacy and safety of eribulin mesylate in patients with locally advanced or metastatic breast cancer previously treated with anthracycline/taxanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of VCP-Eribulin in Human Plasma

This guide provides a comprehensive technical overview of the stability of VCP-Eribulin, an antibody-drug conjugate (ADC) component, in human plasma. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical assessment of ADCs. This document delves into the underlying scientific principles governing its stability, outlines robust experimental protocols for its evaluation, and discusses the interpretation of the resulting data.

Executive Summary: The Criticality of Plasma Stability for VCP-Eribulin

VCP-Eribulin is a drug-linker construct designed for targeted cancer therapy. It comprises the potent microtubule inhibitor eribulin, attached to an antibody via a cleavable linker system. This linker consists of a valine-citrulline (VC) dipeptide, a p-aminobenzyl carbamate (PABC) self-immolative spacer. The efficacy and safety of an ADC are critically dependent on the stability of this linker in systemic circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic index. Conversely, a linker that is too stable may not efficiently release the drug within the target cancer cell. This guide will demonstrate that the VCP linker is engineered for high stability in human plasma, ensuring the ADC remains intact until it reaches its intended site of action.

The Molecular Architecture of VCP-Eribulin and its Intended Mechanism of Action

To comprehend the stability of VCP-Eribulin, it is essential to first understand its structure and intended activation pathway. The valine-citrulline dipeptide is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[] Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B cleaves the amide bond between citrulline and the PABC spacer. This cleavage initiates a 1,6-elimination reaction in the PABC group, leading to the release of unmodified, active eribulin.

Figure 1: Intended intracellular activation pathway of a VCP-Eribulin ADC.

Understanding Degradation Pathways in Human Plasma

The stability of VCP-Eribulin in plasma is primarily influenced by enzymatic and chemical degradation pathways that could lead to premature drug release.

Enzymatic Degradation

The primary concern for enzymatic degradation is the cleavage of the VCP linker by proteases present in systemic circulation. While the valine-citrulline linker is susceptible to cleavage by certain enzymes, it exhibits remarkable stability in human plasma.[2] This is in contrast to its known instability in rodent plasma, where it is readily cleaved by the carboxylesterase Ces1C.[3] This species-specific difference is a critical consideration in the preclinical evaluation of ADCs. The high stability in human plasma is attributed to the low activity of circulating proteases that can recognize and cleave the VC dipeptide.

Chemical Degradation

Eribulin itself is a chemically stable molecule. Studies on eribulin mesylate solutions have shown that it is stable for extended periods under various storage conditions, with degradation primarily observed under oxidative stress.[4] The carbamate linkage within the PABC spacer is also generally stable under physiological pH. Therefore, non-enzymatic chemical degradation of VCP-Eribulin in human plasma is considered a minor degradation pathway.

Figure 2: Potential degradation pathways for VCP-Eribulin in human plasma.

Experimental Design for a Comprehensive Plasma Stability Study

A robust in vitro plasma stability study is essential to confirm the stability of VCP-Eribulin and to inform the design of clinical studies. The following protocol is a self-validating system designed to provide accurate and reliable data.

Materials and Reagents

-

VCP-Eribulin ADC

-

Human plasma (pooled, with anticoagulant, e.g., K2EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

LC-MS/MS system

-

Incubator (37°C)

-

Protein A or appropriate affinity capture resin

-

Internal standard (e.g., a stable isotope-labeled analog of eribulin)

Step-by-Step Experimental Protocol

-

Preparation of VCP-Eribulin Stock Solution: Prepare a concentrated stock solution of VCP-Eribulin in an appropriate buffer (e.g., PBS).

-

Spiking into Human Plasma: Spike the VCP-Eribulin stock solution into pre-warmed human plasma to achieve the desired final concentrations (e.g., low, medium, and high QC levels).

-

Incubation: Incubate the spiked plasma samples at 37°C for a series of time points (e.g., 0, 24, 48, 96, 168, 336, and 504 hours).

-

Sample Quenching and Storage: At each time point, transfer an aliquot of the incubated plasma to a new tube and immediately store it at -80°C to halt any further degradation.

-

Sample Preparation for Analysis (Quantification of Released Eribulin):

-

Thaw the stored plasma samples.

-

Add an internal standard.

-

Perform protein precipitation (e.g., with acetonitrile) to remove the bulk of plasma proteins.

-

Centrifuge and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of free eribulin in plasma.

-

Analyze the prepared samples to determine the concentration of released eribulin at each time point.

-

-

Data Analysis:

-

Calculate the percentage of intact VCP-Eribulin remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage of intact VCP-Eribulin versus time to determine the degradation kinetics.

-

Figure 3: Experimental workflow for VCP-Eribulin plasma stability assessment.

Illustrative Data and Interpretation

The following table presents illustrative data from a hypothetical plasma stability study of a VCP-Eribulin ADC, based on published data for similar ADCs.[5]

| Incubation Time (hours) | Mean % Intact ADC Remaining | Standard Deviation |

| 0 | 100.0 | 0.0 |

| 24 | 98.5 | 1.2 |

| 48 | 97.2 | 1.5 |

| 96 | 95.8 | 2.1 |

| 168 | 93.1 | 2.5 |

| 336 | 88.4 | 3.1 |

| 504 (21 days) | 85.2 | 3.5 |

Interpretation of Results:

The data in the table above demonstrates the high stability of the VCP-Eribulin ADC in human plasma. After 21 days of incubation at 37°C, over 85% of the ADC remains intact. This low level of degradation suggests that the VCP linker is not significantly susceptible to cleavage by circulating human plasma enzymes. The slow, linear degradation profile is indicative of a stable construct with a long half-life in circulation, which is a desirable characteristic for an ADC.

Conclusion: A Stable Platform for Targeted Drug Delivery

The VCP-Eribulin drug-linker system represents a robust and stable platform for the development of antibody-drug conjugates. Its high stability in human plasma, a direct result of the valine-citrulline dipeptide's resistance to circulating proteases, ensures that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cells. This minimizes the potential for off-target toxicity and maximizes the therapeutic window. The comprehensive experimental protocol outlined in this guide provides a framework for the rigorous evaluation of VCP-Eribulin stability, a critical step in the successful clinical development of novel ADCs.

References

-

Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry, 13(4), 855-869. [Link]

-

Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970. [Link]

-

Anami, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications, 9(1), 2512. [Link]

-

Poujol, S., et al. (2012). Stability of the ready-to-use solutions of eribulin for intravenous infusion. Annales Pharmaceutiques Françaises, 70(5), 289-295. [Link]

-

Zhang, Y., et al. (2022). Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. Antibody Therapeutics, 5(3), 180-189. [Link]

Sources

A Technical Guide to the Molecular Weight and Hydrophobicity Profile of the VCP-Eribulin Drug-Linker Conjugate

This document provides an in-depth technical analysis of the VCP-Eribulin drug-linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). It is intended for researchers, chemists, and drug development professionals engaged in the design and characterization of next-generation cancer therapeutics. We will dissect the individual components, outline robust experimental protocols for determining key physicochemical properties, and discuss the implications of these properties on ADC development.

Introduction: The Central Role of the Drug-Linker in ADC Efficacy

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies, designed to deliver highly potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity. The efficacy of an ADC is not solely dependent on the antibody's specificity or the payload's potency; it is critically influenced by the drug-linker, which connects the two. The linker's stability in circulation and its cleavability within the target cell are paramount. Furthermore, the physicochemical characteristics of the combined drug-linker, such as molecular weight and hydrophobicity, significantly impact the overall properties of the final ADC, including its solubility, aggregation propensity, and pharmacokinetic profile.

This guide focuses on VCP-Eribulin, a drug-linker system that combines the potent microtubule inhibitor Eribulin with a cleavable linker moiety. It is crucial to clarify a common point of confusion: in this context, "VCP" does not refer to the 97 kDa Valosin-Containing Protein.[1][2] Instead, "VCP" designates a linker component used in ADC technology.[3][4][5] This guide provides the foundational knowledge and experimental frameworks necessary to characterize the VCP-Eribulin conjugate, ensuring robust and reproducible ADC development.

Section 1: Component Analysis

A precise understanding of the individual components is a prerequisite for characterizing the conjugate.

The Cytotoxic Payload: Eribulin

Eribulin is a fully synthetic, structurally simplified analog of the marine natural product halichondrin B.[6][7] It is a potent antimitotic agent that functions by inhibiting microtubule dynamics, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[8][9] Its complex, polycyclic ether structure contributes significantly to its physicochemical properties.

-

Formulation: Eribulin is often used as a mesylate salt (Eribulin Mesylate) for improved solubility and stability.[12][13]

The structure of Eribulin contains numerous oxygen atoms, which provide some polarity, but its large carbon backbone makes it a predominantly hydrophobic molecule.[8] This inherent hydrophobicity is a critical consideration, as excessive hydrophobicity in an ADC's payload can induce aggregation of the final antibody conjugate.[16]

The Linker Moiety: VCP

In the context of ADC drug-linkers, "VCP" refers to a specific chemical linker designed for controlled drug release.[3][4] While the exact proprietary structure may vary between suppliers, it is commonly based on a Valine-Citrulline (Val-Cit) dipeptide sequence coupled with a self-immolative spacer like PABC (para-aminobenzyl carbamate). This design offers excellent serum stability while being susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant within target cancer cells. For the purpose of this guide, we will model "VCP" as a representative Val-Cit-PABC linker.

-

Function: Protease-cleavable linker ensuring intracellular release of the payload.

-

Contribution: The linker adds to the overall molecular weight and modifies the hydrophobicity profile of the payload.

The VCP-Eribulin Conjugate

The VCP-Eribulin conjugate is formed by covalently attaching the VCP linker to the Eribulin payload.[17] This pre-formed drug-linker is then ready for conjugation to a monoclonal antibody.

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Eribulin (Free Base) | C₄₀H₅₉NO₁₁ | 729.90 | The active cytotoxic agent.[10][11] |

| Eribulin Mesylate | C₄₁H₆₃NO₁₄S | 826.00 | The salt form often used in formulation.[12][13] |

| Valosin-Containing Protein (VCP) | - | ~97,000 (Monomer) | A large cellular protein, not the linker in VCP-Eribulin.[1][2][18] |

| VCP-Eribulin | - | > 729.90 | The drug-linker conjugate. The exact MW depends on the precise structure of the "VCP" linker used.[3][5] |

Section 2: Experimental Determination of Molecular Weight

Verifying the exact molecular weight of the VCP-Eribulin conjugate is a critical quality control step. It confirms the successful synthesis and ensures the correct mass is used in calculating the drug-to-antibody ratio (DAR) of the final ADC. Mass spectrometry is the gold standard for this purpose.[19][20]

Causality: Why Mass Spectrometry is the Method of Choice

Unlike size-based methods like SDS-PAGE, which provide only an estimate and are better suited for large proteins, mass spectrometry measures the intrinsic mass-to-charge ratio (m/z) of an ionized molecule.[21][22] This allows for a highly accurate and precise determination of molecular weight, often to within a few parts per million (ppm).[23] For a molecule like VCP-Eribulin, techniques such as Electrospray Ionization (ESI) are ideal because they are "soft" ionization methods that can transfer the intact molecule into the gas phase with minimal fragmentation.[24]

Experimental Protocol: Molecular Weight Determination by ESI-MS

This protocol outlines the determination of VCP-Eribulin's molecular weight using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

1. Sample Preparation: a. Dissolve a small quantity (~0.1 mg) of the VCP-Eribulin conjugate in 1 mL of a suitable organic solvent, such as acetonitrile or methanol, to create a stock solution of 100 µg/mL. b. Prepare a working solution for infusion by diluting the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

- Expert Insight: The addition of 0.1% formic acid is crucial. It aids in the protonation of the analyte in the ESI source, facilitating the formation of positive ions [M+H]⁺, which are readily detected.

2. Instrument Calibration: a. Calibrate the mass spectrometer across the expected mass range using a well-characterized calibration standard. This ensures high mass accuracy for the measurement.[20]

3. Infusion and Ionization: a. Infuse the working solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). b. Operate the ESI source in positive ion mode. Set appropriate source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal.

4. Mass Analysis: a. Acquire data in full scan mode over a relevant m/z range (e.g., m/z 500-2000). b. The instrument will detect the mass-to-charge ratio of the protonated VCP-Eribulin molecule.

5. Data Analysis: a. Identify the peak corresponding to the singly charged ion [M+H]⁺. b. Calculate the neutral molecular weight (M) by subtracting the mass of a proton (1.007 Da) from the measured m/z value. c. Compare the experimentally determined molecular weight to the theoretical calculated molecular weight to confirm the identity and purity of the conjugate.

Visualization: ESI-MS Workflow

Caption: Workflow for VCP-Eribulin molecular weight determination by ESI-MS.

Section 3: Experimental Determination of Hydrophobicity Profile

Hydrophobicity is a key parameter that influences the solubility, cell permeability, and aggregation tendency of the drug-linker and the resulting ADC.[16] A common and reliable method to estimate hydrophobicity is by using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[25][26]

Causality: Why RP-HPLC is the Method of Choice

RP-HPLC separates molecules based on their hydrophobicity.[27] In this technique, analytes are passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used for elution. Hydrophobic molecules, like VCP-Eribulin, interact more strongly with the nonpolar stationary phase and therefore take longer to elute from the column.[26] The retention time (tR) is thus directly proportional to the molecule's hydrophobicity. By correlating the retention time with that of known standards, a reliable estimation of the octanol-water partition coefficient (LogP), a standard measure of hydrophobicity, can be made.[25]

Experimental Protocol: Hydrophobicity Determination by RP-HPLC

This protocol describes a gradient elution method to determine the retention time of VCP-Eribulin as an index of its hydrophobicity.

1. System and Sample Preparation: a. HPLC System: A standard HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size). b. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. c. Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

- Expert Insight: TFA is used as an ion-pairing agent. It sharpens peaks and improves resolution for compounds with basic functional groups, like the amine in Eribulin, by forming a neutral ion pair that has consistent hydrophobic interactions with the C18 stationary phase. d. Sample Preparation: Dissolve VCP-Eribulin in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.

2. Chromatographic Method: a. Flow Rate: 1.0 mL/min. b. Detection: UV at 254 nm or another relevant wavelength for the conjugate. c. Injection Volume: 10 µL. d. Gradient Program:

- 0-5 min: 30% B

- 5-25 min: 30% to 95% B (Linear Gradient)

- 25-30 min: 95% B (Hold/Wash)

- 30-35 min: 95% to 30% B (Return to Initial)

- 35-40 min: 30% B (Equilibration)

3. Data Acquisition and Analysis: a. Inject the sample and record the chromatogram. b. Determine the retention time (tR) of the major peak corresponding to VCP-Eribulin. c. (Optional) To estimate LogP, a calibration curve can be generated by running a series of standards with known LogP values under the identical chromatographic conditions. The LogP of VCP-Eribulin can then be interpolated from its retention time.

Visualization: RP-HPLC Workflow

Caption: Workflow for VCP-Eribulin hydrophobicity analysis by RP-HPLC.

Section 4: Data Synthesis and Implications for ADC Development

The data obtained from these analyses provide a physicochemical fingerprint of the VCP-Eribulin drug-linker.

-

Molecular Weight Confirmation: The experimentally determined molecular weight from mass spectrometry should closely match the theoretical value. Any significant deviation could indicate impurities, degradation, or an incorrect structural assignment. This value is essential for accurately calculating the loading of the drug-linker onto the antibody during conjugation.

-

Hydrophobicity Profile: The retention time from RP-HPLC provides a quantitative measure of hydrophobicity. Eribulin itself is hydrophobic, and the addition of a linker further modifies this profile. A highly hydrophobic drug-linker can pose challenges for the final ADC, potentially leading to:

-

Aggregation: Hydrophobic patches on the ADC surface can promote intermolecular interactions, leading to aggregation, which is a major concern for drug stability, efficacy, and immunogenicity.

-

Poor Pharmacokinetics: Highly hydrophobic ADCs may be cleared more rapidly from circulation via uptake in the reticuloendothelial system.

-

Manufacturing Challenges: Lower solubility can complicate the conjugation process and formulation of the final drug product.

-

By accurately characterizing the VCP-Eribulin conjugate before it is attached to the antibody, researchers can anticipate and mitigate these potential issues. This proactive characterization allows for the informed selection of conjugation strategies, formulation buffers, and may guide the engineering of next-generation linkers with more favorable hydrophilicity to balance the properties of the potent payload.

Conclusion

The VCP-Eribulin drug-linker is a sophisticated chemical entity whose precise properties must be understood to enable successful ADC development. This guide has provided the theoretical basis and practical, step-by-step protocols for the accurate determination of its molecular weight and hydrophobicity profile using mass spectrometry and RP-HPLC, respectively. By grounding experimental choices in scientific causality and adhering to robust analytical principles, researchers can ensure the quality of their drug-linker, paving the way for the development of safer and more effective Antibody-Drug Conjugates.

References

-

PubChem. Eribulin | C40H59NO11. National Center for Biotechnology Information. [Link]

-

Atlas of Genetics and Cytogenetics in Oncology and Haematology. VCP (valosin containing protein). [Link]

-

Xia, D., et al. (2016). Valosin-containing protein (VCP): structure, functions, and implications in neurodegenerative diseases. Taylor & Francis Online. [Link]

-

Bartolome, F., et al. (2023). Valosin containing protein (VCP): initiator, modifier, and potential drug target for neurodegenerative diseases. PMC. [Link]

-

MtoZ Biolabs. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments. [Link]

-

Creative BioMart. What is VCP Protein. [Link]

-

Adooq Bioscience. Drug-Linker Conjugates for ADC. [Link]

-

Dreveny, I., et al. (2004). VCP structure. ResearchGate. [Link]

-

PharmaCompass. Eribulin. [Link]

-

Creative Proteomics. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, and Development. [Link]

-

Meyer, H., et al. (2012). Valosin-Containing Protein (VCP): A Review of Its Diverse Molecular Functions and Clinical Phenotypes. MDPI. [Link]

-

PubChem. Eribulin Mesylate | C41H63NO14S. National Center for Biotechnology Information. [Link]

-

Wikipedia. Valosin-containing protein. [Link]

-

G-Biosciences. Determining Protein Molecular Weight with SDS-PAGE: An Overview of the Process. [Link]

-

de la Cuesta, F., et al. (2011). Determination of the molecular weight of proteins in solution from a single small-angle X-ray scattering measurement on a relative scale. International Union of Crystallography Journals. [Link]

-

Bio-Rad. Molecular Weight Determination by SDS-PAGE. [Link]

-

Rockland Immunochemicals. SDS-PAGE Protocol. [Link]

-

Minick, D. J., et al. (1988). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. [Link]

-

MtoZ Biolabs. Protein Molecular Weight Determination: 10 Steps You Should Follow. [Link]

-

ResearchGate. Structure of Eribulin mesylate. [Link]

-

Van de Waterbeemd, H., et al. (1994). Determination of peptide hydrophobicity parameters by reversed-phase high-performance liquid chromatography. PubMed. [Link]

-

MtoZ Biolabs. Determining Molecular Weight from SDS PAGE. [Link]

-

MtoZ Biolabs. How to Determine Protein Molecular Weight for Precise Research Findings. [Link]

-

Creative BioMart. Principle and Protocol of SDS-PAGE. [Link]

-

ResearchGate. Chemical structures of Halichondrin B and eribulin mesylate. [Link]

-

Chemsrc. VCP-Eribulin | CAS#:2130869-17-7. [Link]

-

U.S. Food and Drug Administration. CHEMISTRY REVIEW(S) - accessdata.fda.gov. [Link]

-

Wikipedia. Hydrophobicity scales. [Link]

-

ResearchGate. Determination of hydrophobicity of NOM by RP-HPLC, and the effect of pH and ionic strength. [Link]

-

Jordan, M. A., et al. (2002). Eribulin—A review of preclinical and clinical studies. PubMed Central. [Link]

-

Molero-Monfort, M., et al. (2002). Development and Validation of a Procedure for Estimating the Hydrophobicity of Structurally Unrelated Compounds by Micellar Liquid Chromatography. Journal of Chromatographic Science. [Link]

-

PharmaCompass. Eribulin Mesylate. [Link]

-

Tarantino, P., et al. (2023). Trop2-Based Antibody–Drug Conjugates: Emerging Strategy and Progress in Triple-Negative Breast Cancer Therapy. MDPI. [Link]

-

Smith, J. A., et al. (2010). Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent. PubMed Central. [Link]

-

Wikipedia. Eribulin. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. What is VCP Protein - Creative BioMart [creativebiomart.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. VCP-Eribulin | CAS#:2130869-17-7 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eribulin | C40H59NO11 | CID 11354606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Eribulin | CAS 253128-41-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Eribulin Mesylate | C41H63NO14S | CID 17755248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Eribulin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. mdpi.com [mdpi.com]

- 17. VCP-Eribulin, 2130869-17-7 | BroadPharm [broadpharm.com]

- 18. Valosin containing protein (VCP): initiator, modifier, and potential drug target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments | MtoZ Biolabs [mtoz-biolabs.com]

- 20. 蛋白質譜儀 [sigmaaldrich.com]

- 21. How to Determine the Molecular Weight of Protein? - Creative Proteomics [creative-proteomics.com]

- 22. Determining Molecular Weight from SDS PAGE | MtoZ Biolabs [mtoz-biolabs.com]

- 23. msf.ucsf.edu [msf.ucsf.edu]

- 24. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, and Development [en.biotech-pack.com]

- 25. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

- 27. Determination of peptide hydrophobicity parameters by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Precision Analytics: Determination of Drug-to-Antibody Ratio (DAR) for VCP-Eribulin Conjugates

Executive Summary & The "Eribulin Challenge"

Antibody-Drug Conjugates (ADCs) utilizing Eribulin (a halichondrin B analog) represent a potent class of microtubule inhibitors.[1] The industry standard construct—exemplified by MORAb-202 (farletuzumab ecteribulin)—utilizes a cathepsin-cleavable Valine-Citrulline-PAB (VCP) linker conjugated to interchain cysteines of the antibody.

The Analytical Challenge: Unlike doxorubicin or vedotin payloads, Eribulin lacks a distinct, strong UV chromophore above 280 nm. It absorbs primarily in the far UV (<210 nm), which overlaps entirely with the peptide backbone of the antibody.

-

Consequence: The standard Dual-Wavelength UV method (e.g., A280/A370) is invalid for Eribulin ADCs.

-

Solution: DAR must be calculated using orthogonal separation methods: Hydrophobic Interaction Chromatography (HIC) for distribution analysis and Reduced PLRP-LC-MS for mass verification.

This guide details the protocols for these two mandatory techniques.

Analytical Workflow Logic

The following diagram illustrates the decision matrix for characterizing VCP-Eribulin ADCs.

Caption: Workflow for VCP-Eribulin DAR determination. Note the explicit exclusion of UV-Vis for quantitation.

Method A: Hydrophobic Interaction Chromatography (HIC)

Role: Primary method for calculating Average DAR and Drug Load Distribution.

Principle

Since VCP-Eribulin is conjugated to reduced interchain disulfides, the ADC exists as a mixture of species with 0, 2, 4, 6, or 8 drugs. Eribulin is hydrophobic; therefore, species with higher drug loads retain longer on a HIC column. This method preserves the native antibody structure (non-denaturing).[2]

Materials & Equipment

-

System: Biocompatible HPLC/UHPLC (e.g., Agilent 1290 Bio, Waters H-Class).

-

Column: Thermo MAbPac HIC-Butyl (4.6 x 100 mm, 5 µm) or Tosoh TSKgel Butyl-NPR.

-

Mobile Phase A: 1.5 M Ammonium Sulfate + 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 + 20% Isopropanol (IPA).

-

Expert Note: IPA is critical. Eribulin is highly hydrophobic; standard gradients may not elute DAR 8 species without organic modifier.

-

Protocol Steps

-

Equilibration: Equilibrate column with 100% Mobile Phase A (High Salt) for >10 column volumes.

-

Sample Prep: Dilute ADC to 1-2 mg/mL in Mobile Phase A. Do not dilute in water/PBS immediately before injection to prevent precipitation of high-DAR species.

-

Gradient: Run a linear gradient from 0% B to 100% B over 15–20 minutes.

-

Flow Rate: 0.5 – 1.0 mL/min (column dependent).

-

Temp: 25°C (Higher temps may cause on-column degradation of the VCP linker).

-

-

Detection: Absorbance at 280 nm (detects the Antibody).

Data Analysis (DAR Calculation)

Integrate the area of each peak.[3] Assign peaks based on retention time (order: DAR 0 < DAR 2 < DAR 4 < DAR 6 < DAR 8).

Formula:

| Peak ID | Retention Time | Drug Load (n) | Area % | Contribution (n * Area) |

| Unconjugated | 2.5 min | 0 | 5.0% | 0 |

| DAR 2 | 5.1 min | 2 | 20.0% | 40 |

| DAR 4 | 8.3 min | 4 | 50.0% | 200 |

| DAR 6 | 11.2 min | 6 | 20.0% | 120 |

| DAR 8 | 14.5 min | 8 | 5.0% | 40 |

| Total | 100% | 400 |

Calculated DAR:

Method B: Reduced PLRP-LC-MS

Role: Orthogonal validation and identification of linker fragments.

Principle

HIC separates by hydrophobicity but doesn't identify the mass. LC-MS under reducing conditions breaks the ADC into Light Chains (LC) and Heavy Chains (HC).[4]

-

LC: Can have 0 or 1 drug attached.[3]

-

HC: Can have 0, 1, 2, or 3 drugs attached (interchain cysteines).

Materials

-

Enzyme: PNGase F (to remove N-glycans from HC, simplifying spectra).

-

Reductant: DTT (Dithiothreitol) or TCEP.

-

Column: PLRP-S (Polymeric Reversed Phase), 1000 Å pore size.

-

Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B).

Protocol Steps

-

Deglycosylation: Incubate 50 µg ADC with PNGase F for 1 hour at 37°C.

-

Reduction: Add DTT to final conc. of 20 mM. Incubate 30 min at 37°C.

-

LC-MS Run: Inject onto PLRP column. Gradient: 20% B to 60% B over 15 min.

-

MS Settings: ESI Positive mode. Scan range 500–4000 m/z.

Data Analysis (DAR Calculation)

Deconvolute the raw spectra to obtain zero-charge masses.

Step 1: Calculate LC DAR

Step 2: Calculate HC DAR

Step 3: Total DAR

Comparative Summary & Troubleshooting

| Feature | HIC (Method A) | Reduced LC-MS (Method B) | UV-Vis |

| Suitability for Eribulin | High (Gold Standard) | High (Validation) | None |

| Basis of Separation | Hydrophobicity of Payload | Mass of Chain + Payload | Absorbance Ratio |

| Resolution | Resolves intact species (0-8) | Resolves LC/HC loading | N/A |

| Sample Prep | Minimal (Native) | Extensive (Red/Deglyc) | Minimal |

| Key Risk | Precipitation of DAR 8 | Incomplete reduction | False Data |

Expert Troubleshooting Tips

-